N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-phenylacetamide
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Overview
Description
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-phenylacetamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-phenylacetamide typically involves the following steps:
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Formation of the Pyrimidine Ring: : The pyrimidine ring is synthesized by reacting appropriate starting materials such as 2-chloropyrimidine with dimethylamine under controlled conditions. This reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
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Introduction of the Phenylacetamide Group: : The next step involves the introduction of the phenylacetamide group. This is achieved by reacting the intermediate product with phenylacetic acid or its derivatives in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-phenylacetamide can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
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Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
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Substitution: : The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different nucleophilic groups.
Scientific Research Applications
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-phenylacetamide has several scientific research applications:
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Medicinal Chemistry: : The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation .
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Biological Research: : It is used in studies related to DNA binding and cleavage, as it can interact with DNA and alter its structure .
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Chemical Biology: : The compound is employed in the development of chemical probes to study biological processes and molecular interactions .
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Pharmaceutical Industry: : It serves as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases .
Mechanism of Action
The mechanism of action of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways:
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DNA Binding: : The compound can bind to DNA, causing structural changes that inhibit DNA replication and transcription .
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Enzyme Inhibition: : It can inhibit enzymes involved in critical cellular processes, such as topoisomerases and kinases, leading to the disruption of cell division and growth .
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Signal Transduction Pathways: : The compound can interfere with signal transduction pathways, affecting cell signaling and communication .
Comparison with Similar Compounds
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-phenylacetamide can be compared with other pyrimidine derivatives:
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N-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide: : This compound also exhibits anticancer activity but has different structural features and biological targets .
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2,4-Diaminopyrimidine Derivatives: : These compounds are known for their antimalarial and anticancer properties, with a different mechanism of action compared to this compound .
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Pyrimidine-Based Drugs: : Drugs like imatinib and dasatinib, which are used in the treatment of leukemia, share the pyrimidine scaffold but have distinct substituents and therapeutic applications .
Properties
IUPAC Name |
N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-2-phenylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-19(2)14-8-9-16-13(18-14)11-17-15(20)10-12-6-4-3-5-7-12/h3-9H,10-11H2,1-2H3,(H,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEVHBFIIDZHDFF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)CNC(=O)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.